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Compound of Interest

Compound Name: Dichloroacetic anhydride

Cat. No.: B1195690 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for dichloroacetic anhydride. It is intended for

researchers, scientists, and professionals in drug development who require detailed spectral

information and analytical protocols for this compound.

Core Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for dichloroacetic
anhydride (CAS No: 4124-30-5).[1][2][3]

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum

Chemical Shift
(ppm)

Multiplicity Solvent Instrument Source

Not specified in

search results

Singlet

(predicted)

Not specified in

search results
Varian A-60D PubChem[4]

¹³C NMR Spectrum
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Chemical Shift (ppm) Solvent Source

Not specified in search results Not specified in search results

W. Bremser BASF

Ludwigshafen (1974) via

PubChem[4]

Infrared (IR) Spectroscopy Data
The infrared spectrum of dichloroacetic anhydride exhibits characteristic absorption bands

corresponding to its functional groups.

Technique
Key Absorption Bands
(cm⁻¹)

Source

FTIR (Neat) Not specified in search results Sigma-Aldrich via PubChem[4]

ATR-IR Not specified in search results Aldrich via PubChem[4]

Experimental Protocols
Detailed experimental parameters for the acquisition of the referenced spectra are not fully

available in the public domain. However, the following outlines the general methodologies for

obtaining NMR and IR spectra for a compound like dichloroacetic anhydride.

NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the

molecular structure of a compound. For dichloroacetic anhydride, both ¹H and ¹³C NMR

spectra are informative.

Sample Preparation: A small amount of dichloroacetic anhydride is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆). The concentration is typically in the range of 5-

25 mg/mL. It is critical to use a dry solvent due to the reactivity of the anhydride.

Instrumentation: The spectra are acquired on an NMR spectrometer, such as a Varian A-60D

or a more modern high-field instrument.[4]

Data Acquisition:
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For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm). Due to the low natural

abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically

employed to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. This is followed by phase correction, baseline

correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS,

or the residual solvent peak).

Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Sample Preparation:

Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).[4]

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal (e.g., diamond or germanium). This technique is suitable for both liquids and

solids and requires minimal sample preparation.[4]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹). A background spectrum (of the empty salt plates or ATR crystal) is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like dichloroacetic anhydride.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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